Fmoc-L-DHT(Boc)-OH
CAS No.: 854890-33-8
Cat. No.: VC6019306
Molecular Formula: C31H32N2O6
Molecular Weight: 528.605
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854890-33-8 |
|---|---|
| Molecular Formula | C31H32N2O6 |
| Molecular Weight | 528.605 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |
| Standard InChI Key | LIFXOFSMECUJGF-SYCQMTRVSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
Fmoc-L-DHT(Boc)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid , belongs to the class of N-protected amino acids. The compound’s structure integrates three critical components:
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An Fmoc group at the α-amino position, providing base-labile protection during SPPS.
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A Boc group on the indoline nitrogen, offering acid-labile protection for the side-chain amine.
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A dihydrotryptophan (DHT) backbone, characterized by a reduced indole ring (indoline), which imposes conformational restrictions on peptide chains .
The stereochemistry at the α-carbon (denoted as L) ensures compatibility with natural amino acids in peptide sequences.
Structural Elucidation and Computational Data
The compound’s 2D and 3D conformational models reveal a rigid indoline moiety connected to a flexible propanoic acid chain (Fig. 1) . Key computed properties include:
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Hydrogen bond donors/acceptors: 2 and 6, respectively, influencing solubility and intermolecular interactions .
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Rotatable bonds: 9, suggesting conformational flexibility in the side chain .
These attributes are critical for predicting solubility, membrane permeability, and aggregation tendencies in peptide design.
Synthetic Utility in Peptide Chemistry
Role of Protecting Groups
The dual protection strategy in Fmoc-L-DHT(Boc)-OH addresses challenges in stepwise peptide assembly:
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Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative deprotection during SPPS .
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Boc Group: Cleaved via strong acids like trifluoroacetic acid (TFA), allowing selective side-chain deprotection post-synthesis .
This orthogonal protection scheme ensures high coupling efficiency and minimizes side reactions during elongation of peptide chains.
Incorporation into Peptide Sequences
The dihydrotryptophan residue introduces a β-turn mimetic geometry, stabilizing secondary structures in peptides . For example, cyclic RGD peptides incorporating DHT analogs exhibit enhanced binding affinity to integrins due to preorganized conformations . The indoline ring’s planar geometry also facilitates π-π stacking interactions, critical for protein-ligand recognition.
Physicochemical and Pharmacokinetic Properties
Analytical Characterization
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Chromatography: Retention time ≈12.3 min on reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
Applications in Biomedical Research
Conformationally Constrained Peptides
The DHT moiety’s rigid indoline structure is exploited to stabilize β-hairpin and γ-turn motifs in therapeutic peptides. For instance, analogs of somatostatin and endothelin antagonists synthesized with Fmoc-L-DHT(Boc)-OH show improved metabolic stability and receptor selectivity .
Targeted Drug Delivery
Peptides functionalized with DHT residues serve as carriers for tumor-targeting agents. The Boc-protected amine allows post-synthetic modification with fluorescent dyes or chelating agents for imaging and radiotherapy .
Comparative Analysis with Related Derivatives
While Fmoc-Lys(Boc)-OH is preferred for bioconjugation due to its primary amine , Fmoc-L-DHT(Boc)-OH excels in conformational control . Fmoc-His(Boc)-OH, with its imidazole side chain, is pivotal in metallopeptide synthesis .
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